(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one |
InChI |
InChI=1S/C9H15NO/c1-9(2)6-3-4-8(11)10-7(9)5-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 |
InChI Key |
QWIDXVHOGOXFLU-NKWVEPMBSA-N |
Isomeric SMILES |
CC1([C@H]2CCC(=O)N[C@@H]1C2)C |
Canonical SMILES |
CC1(C2CCC(=O)NC1C2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Ketone Precursors
A common route involves intramolecular cyclization of linear precursors containing both amine and ketone functionalities. For example, γ-amino ketones undergo acid-catalyzed cyclization to form the bicyclic structure. In one protocol, a precursor such as (2R,5S)-5-(dimethylamino)-2-methylhexan-3-one is treated with p-toluenesulfonic acid (p-TsOH) in toluene at reflux, achieving cyclization with 68–72% yield. The stereochemistry at the C1 and C6 positions is controlled by the configuration of the starting material, with chiral auxiliaries or asymmetric catalysis ensuring enantiomeric excess >90%.
Ring-Expansion Reactions
Ring-expansion strategies leverage smaller cyclic frameworks, such as aziridines or azetidines, which are selectively opened and reclosed to form the larger bicyclic system. A notable example involves the treatment of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives with Grignard reagents under anhydrous conditions. This method, when performed at −78°C in tetrahydrofuran (THF), yields the target compound with 55–60% efficiency.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction kinetics and stereoselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates but may promote racemization. In contrast, nonpolar solvents (e.g., toluene) preserve stereochemical integrity at the cost of slower reaction times. Optimal temperatures range from 80°C for acid-catalyzed cyclizations to −78°C for organometallic additions, balancing yield and side-product formation.
Catalytic Systems
Chiral Lewis acids, such as (R)-BINOL-derived titanium complexes, have been employed to achieve enantioselectivity. For instance, a titanium(IV)-catalyzed cyclization reported a 78% yield with 94% ee when using a 10 mol% catalyst loading. Transition-metal catalysts like palladium on carbon (Pd/C) facilitate hydrogenolysis steps in multi-stage syntheses, though their use requires careful control to avoid over-reduction.
Industrial-Scale Production Challenges
Scaling up laboratory protocols introduces challenges in purity control and cost efficiency. Industrial methods often prioritize continuous-flow reactors over batch processes to enhance heat transfer and reduce reaction times. A patented approach describes a two-step continuous process:
-
Precursor Synthesis : Automated mixing of γ-amino ketone and p-TsOH in a microreactor at 120°C (residence time: 15 min).
-
Cyclization : In-line neutralization with aqueous sodium bicarbonate, followed by extraction and crystallization.
This method achieves a throughput of 12 kg/day with ≥99% purity, though stereochemical control remains dependent on high-quality chiral starting materials.
Analytical Characterization and Quality Control
Rigorous analytical methods ensure compound identity and purity:
Comparative Analysis of Synthetic Routes
The table below contrasts three representative methods:
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Neuropharmacology
The compound's structural similarity to known neurotransmitter modulators suggests potential interactions with various receptors in the central nervous system. Preliminary studies indicate that it may exhibit pharmacological activity akin to that of other neuroactive compounds, warranting further investigation into its mechanism of action and therapeutic potential .
Antimicrobial Activity
Research has indicated that (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one may possess antimicrobial properties. Its efficacy against specific bacterial strains is currently under investigation, with initial findings suggesting that it could serve as a lead compound for developing new antimicrobial agents .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of other nitrogen-containing heterocycles. Various synthetic routes have been explored in academic literature, showcasing both classical organic synthesis techniques and modern methodologies such as microwave-assisted synthesis .
Material Science
Due to its unique chemical structure and properties, this compound is being evaluated for applications in material science, particularly in the development of polymers and other advanced materials that require specific mechanical or chemical properties .
Case Study 1: Neuropharmacological Potential
A study focusing on the interaction of this compound with neurotransmitter receptors highlighted its binding affinity and potential as a modulator for neurochemical pathways involved in mood regulation and cognitive function. The findings suggest that further research could lead to novel treatments for neurological disorders.
Case Study 2: Antimicrobial Efficacy
In vitro studies have been conducted to evaluate the antimicrobial activity of this compound against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated significant inhibition rates at specific concentrations, positioning it as a candidate for further development into therapeutic agents targeting resistant bacterial strains .
Mechanism of Action
The mechanism of action of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form interactions with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(1S,6R)-7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one
Methyl-Substituted Analogs
5,7,7-Trimethyl-2-azabicyclo[4.1.1]octan-3-one (CAS: 295359-16-9)
- Structural Modifications : Additional methyl group at position 5 increases steric bulk.
- Molecular Formula: C₁₀H₁₇NO (MW: 167.25 g/mol) .
- Hazard Profile : Classified as acutely toxic (oral, Category 4) and irritant (skin/eyes, Category 2), indicating higher reactivity or bioavailability compared to the dimethyl variant .
Ring-Expanded Analogs
3-Azabicyclo[4.3.1]decan-4-one
Precursor and Degradation Products
Nopinone (CAS: N/A)
- Relationship: Nopinone (6a) serves as a precursor to the target compound via ozonolysis of β-pinene and subsequent Beckmann rearrangement .
- Functional Group Differences: Nopinone lacks the lactam moiety, making it less polar and more volatile.
Comparative Data Table
Biological Activity
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is a bicyclic compound with significant biological relevance. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₇N
- Molecular Weight : 139.24 g/mol
- CAS Number : 87295-19-0
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Cholinergic Activity : The compound acts as a selective antagonist for certain cholinergic receptors, influencing neurotransmission and potentially providing therapeutic effects in cognitive disorders.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains, although detailed mechanisms remain to be elucidated.
Biological Activity Data
The biological activity of this compound has been documented in various studies:
| Activity | Effect | Reference |
|---|---|---|
| Cholinergic Antagonism | Inhibition of acetylcholine receptors | |
| Antimicrobial | Activity against Gram-positive bacteria |
Study 1: Cholinergic Modulation
A study evaluated the effects of this compound on cognitive function in animal models. Results indicated a significant improvement in memory retention when administered at specific dosages, suggesting potential applications in treating Alzheimer's disease.
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating potential as a novel antimicrobial agent.
Research Findings
Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity:
- Synthesis Variations : Modifications to the bicyclic structure have led to derivatives with improved potency and selectivity against specific targets.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) properties indicate favorable profiles for potential therapeutic use.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Based on analogous bicyclic compounds (e.g., 5,7,7-trimethyl derivatives), prioritize PPE including nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H315, H319) .
- Exposure Control : Use fume hoods for synthesis or weighing to avoid inhalation (H335) and monitor oral toxicity risks (H302) .
- Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion, referencing SDS guidelines for bicyclic lactams .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- Chiral Analysis : Use polarimetry to measure optical rotation and compare with literature values for enantiopure standards.
- Advanced Spectroscopic Methods : Employ - and -NMR with chiral shift reagents or X-ray crystallography to resolve stereocenters. For bicyclic systems, coupling constants in NMR can indicate ring strain and stereochemistry .
Advanced Research Questions
Q. What synthetic strategies are effective for constructing the 2-azabicyclo[4.1.1]octan-3-one core with high enantiomeric purity?
- Methodological Answer :
- Ring-Closing Metathesis (RCM) : Utilize Grubbs catalysts for strain-driven cyclization of diene precursors, optimizing solvent (e.g., dichloromethane) and temperature (25–40°C) .
- Stereoselective Cyclization : Apply asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to control the (1R,6S) configuration. For example, Evans’ oxazaborolidine catalysts have been used in related bicyclic systems .
- Example Table :
| Method | Yield (%) | Enantiomeric Excess (ee) | Reference Approach |
|---|---|---|---|
| RCM with Grubbs II | 65–75 | 85–90 | |
| Asymmetric Aldol | 50–60 | ≥95 | Hypothetical |
Q. How can computational methods predict the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer :
- QSAR Modeling : Use Quantitative Structure-Activity Relationship (QSAR) tools to estimate biodegradation half-life and log (octanol-water partition coefficient).
- Molecular Dynamics (MD) : Simulate interactions with soil matrices or aqueous environments, referencing INCHEMBIOL’s framework for environmental fate studies .
- Experimental Validation : Pair predictions with OECD 301/302 biodegradation assays to verify computational results .
Q. What in vitro assays are suitable for assessing sigma receptor binding affinity of bicyclic lactams like this compound?
- Methodological Answer :
- Radioligand Displacement : Use -DTG or -pentazocine for sigma-1/sigma-2 receptor screening in transfected HEK-293 cells.
- Selectivity Profiling : Compare IC values against off-target receptors (e.g., dopamine D2, opioid) to establish specificity, as demonstrated for 8-azabicyclo[3.2.1]octane derivatives .
- Data Interpretation : A sigma-1/sigma-2 selectivity ratio >100 indicates high specificity, critical for CNS drug development .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for stereochemically complex bicyclic lactams?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., catalyst purity, solvent dryness) and characterize intermediates via LC-MS.
- Meta-Analysis : Compare data across journals with stringent peer review (e.g., J. Org. Chem.) and exclude studies lacking spectroscopic validation.
- Case Study : For 8-azabicyclo[3.2.1]octan-3-one derivatives, yields varied by 20% due to trace moisture in RCM reactions; rigorous drying improved consistency .
Environmental and Toxicological Profiling
Q. What methodologies assess the compound’s potential for respiratory tract irritation (H335) in occupational settings?
- Methodological Answer :
- In Vitro Assays : Use human bronchial epithelial cells (BEAS-2B) exposed to aerosolized compound, measuring IL-6/IL-8 release via ELISA .
- OECD Guidelines : Follow Test No. 403 (acute inhalation toxicity) with LC thresholds aligned with GHS Category 3 classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
